molecular formula C27H33N3O5 B264527 tert-butyl (3S)-3-({(2S)-2-[(4-methoxyphenyl)carbamoyl]pyrrolidin-1-yl}carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl (3S)-3-({(2S)-2-[(4-methoxyphenyl)carbamoyl]pyrrolidin-1-yl}carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Katalognummer: B264527
Molekulargewicht: 479.6 g/mol
InChI-Schlüssel: ARWFDAQMKURXFQ-GOTSBHOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, a methoxyaniline moiety, and an isoquinolinecarboxylate structure, making it a unique molecule with interesting chemical properties.

Vorbereitungsmethoden

The synthesis of tert-butyl (3S)-3-({(2S)-2-[(4-methoxyphenyl)carbamoyl]pyrrolidin-1-yl}carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Methoxyaniline Moiety: The methoxyaniline moiety is attached through amide bond formation.

    Final Functionalization: The tert-butyl group is introduced in the final step to complete the synthesis.

Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of tert-butyl (3S)-3-({(2S)-2-[(4-methoxyphenyl)carbamoyl]pyrrolidin-1-yl}carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl group and an indole moiety, making it structurally similar.

    tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound contains a tert-butyl group and a pyrazole moiety, offering similar chemical properties.

    tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-3-yl}carbonyl]amino}ethyl)carbamate: This compound has a tert-butyl group and a pyrazole moiety, making it another comparable molecule.

Eigenschaften

Molekularformel

C27H33N3O5

Molekulargewicht

479.6 g/mol

IUPAC-Name

tert-butyl (3S)-3-[(2S)-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C27H33N3O5/c1-27(2,3)35-26(33)30-17-19-9-6-5-8-18(19)16-23(30)25(32)29-15-7-10-22(29)24(31)28-20-11-13-21(34-4)14-12-20/h5-6,8-9,11-14,22-23H,7,10,15-17H2,1-4H3,(H,28,31)/t22-,23-/m0/s1

InChI-Schlüssel

ARWFDAQMKURXFQ-GOTSBHOMSA-N

SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCCC3C(=O)NC4=CC=C(C=C4)OC

Isomerische SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N3CCC[C@H]3C(=O)NC4=CC=C(C=C4)OC

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCCC3C(=O)NC4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.